

Technical Guide: (2-Chlorophenyl)(phenyl)methanone (2-Chlorobenzophenone)

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Compound of Interest

Compound Name: (2-Chlorophenyl)
(phenyl)methanone

Cat. No.: B7765952

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CAS Number: 5162-03-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Chlorophenyl)(phenyl)methanone**, also known as 2-Chlorobenzophenone. The document details its chemical and physical properties, spectral data, synthesis protocols, and its significant applications in pharmaceutical development and organic synthesis.

Compound Identification and Properties

(2-Chlorophenyl)(phenyl)methanone is an aromatic ketone featuring a phenyl group and a 2-chlorophenyl group attached to a central carbonyl moiety.^[1] It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.^{[2][3]}

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
CAS Number	5162-03-8	[2][4][5][6][7][8][9][10]
Molecular Formula	C ₁₃ H ₉ ClO	[4][7][8][9][10]
Molecular Weight	216.66 g/mol	[5][6][8][9]
IUPAC Name	(2-chlorophenyl) (phenyl)methanone	[5]
Synonyms	2-Chlorobenzophenone, o- Chlorobenzophenone, Benzophenone, 2-chloro-	[1][5][7][10]
Appearance	White to off-white or yellow crystalline powder	[1][11]
Melting Point	44-47 °C	[6][11][12][13]
Boiling Point	330 °C	[6][11][12][13]
Density	1.18 - 1.207 g/cm ³	[12][13]
Solubility	Sparingly soluble in Chloroform, slightly soluble in Methanol.	[12]

Spectral Data

Detailed spectral information is crucial for the unambiguous identification and characterization of **(2-Chlorophenyl)(phenyl)methanone**.

Table 2: Spectral Data Summary

Spectrum Type	Key Data Points	Source(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm) = 7.81-7.83 (m, 2H), 7.58-7.63 (m, 1H), 7.45-7.49 (m, 4H), 7.37-7.38 (m, 2H)	[14]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm) = 195.4, 138.6, 136.5, 133.8, 131.3, 131.2, 130.1, 130.0, 129.2, 128.7, 126.7	[14]
Mass Spectrum (EI-MS)	Molecular Ion (M ⁺) expected at m/z 216.03	[7][10]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

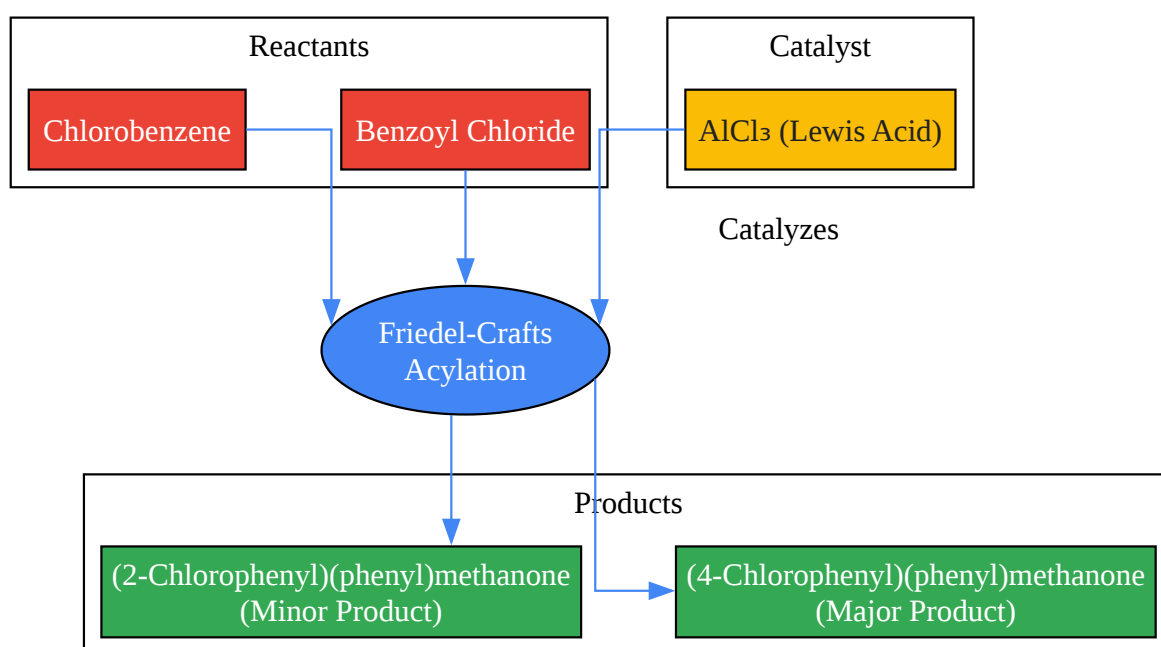
The synthesis of chlorobenzophenones is typically achieved through the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride. It is important to note that this reaction yields a mixture of isomers, with the para-isomer (4-chlorobenzophenone) being the major product. [15][16] The ortho-isomer, **(2-Chlorophenyl)(phenyl)methanone**, is formed in smaller quantities (3–12%).[15]

Reaction: Chlorobenzene + Benzoyl Chloride → **(2-Chlorophenyl)(phenyl)methanone** + (4-Chlorophenyl)(phenyl)methanone

Methodology:

- **Reaction Setup:** To a stirred solution of chlorobenzene in a suitable solvent (e.g., nitrobenzene or dichloromethane), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[16][17][18]
- **Addition of Acylating Agent:** Slowly add benzoyl chloride to the reaction mixture. The reaction is typically exothermic and may require cooling to control the temperature.[16]
- **Reaction Conditions:** The mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified duration, which can range from several hours to days, to ensure completion.[16]

- Work-up: The reaction is quenched by carefully pouring the mixture into cold dilute hydrochloric acid to decompose the aluminum chloride complex.[16][18]
- Extraction: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).[4][18]
- Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified. Separation of the ortho- and para-isomers typically requires column chromatography.[18]



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Caption: Friedel-Crafts acylation for the synthesis of chlorobenzophenones.

Protection of the Ketone Functionality

In multi-step syntheses, it is often necessary to protect the reactive ketone group to allow for selective transformations on the aromatic rings.[2]

Methodology (Microwave-Assisted Ketal Formation):

- Materials: **(2-Chlorophenyl)(phenyl)methanone**, ethylene glycol, p-Toluenesulfonic acid (PTSA), and toluene.[\[2\]](#)
- Procedure: In a flask suitable for a microwave reactor, combine **(2-Chlorophenyl)(phenyl)methanone** (0.1 mol), ethylene glycol (0.5 mol), PTSA (0.003 mol), and toluene (84 mL).[\[2\]](#)
- Reaction: Assemble the flask with a Dean-Stark apparatus in the microwave reactor and heat. The use of microwave irradiation can lead to high yields and short reaction times.[\[2\]](#)
- Work-up: After completion, the reaction mixture is cooled and washed with a 5% sodium hydrogen carbonate solution and water.[\[2\]](#)
- Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed to yield the protected product, 2-Chlorobenzophenone ethylene ketal.[\[2\]](#)

Applications in Drug Development and Medicinal Chemistry

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous bioactive molecules.[\[19\]](#) **(2-Chlorophenyl)(phenyl)methanone** and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

Precursor for Benzodiazepines

One of the most significant applications of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs.[\[2\]](#) The protected form, 2-chlorobenzophenone ethylene ketal, is a key intermediate in the production of drugs like Clonazepam.[\[2\]](#) The synthetic pathway involves protection of the ketone, followed by nitration, reduction of the nitro group to an amine, and subsequent deprotection and cyclization.[\[2\]](#) Derivatives such as (2-amino-5-chlorophenyl)(phenyl)methanone are direct precursors in the synthesis of diazepam.[\[20\]](#)[\[21\]](#)



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Caption: Synthetic pathway from 2-chlorobenzophenone to benzodiazepines.

Biological Activity of Related Compounds

While **(2-Chlorophenyl)(phenyl)methanone** is primarily an intermediate, its structural analogues have shown notable biological activity. For instance, a metabolite of the benzodiazepine phenazepam, 2-amino-5-bromo-2'-chlorobenzophenone, has been shown to have an inhibitory effect on glycine receptors and a weak potentiating effect on NMDA receptors in rat hippocampal neurons.[13] This suggests that benzophenone derivatives can interact with key central nervous system receptors. Furthermore, various synthetic benzophenone motifs have been investigated for anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[19] Some derivatives have also been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses.[19]

Other Applications

Beyond pharmaceuticals, **(2-Chlorophenyl)(phenyl)methanone** and related compounds have other industrial uses:

- **Photoinitiators:** Benzophenones are known for their ability to absorb UV light and are used as photoinitiators in UV-curable coatings, inks, and in the photocrosslinking of polymers like polyethylene.[1][6][11]
- **Organic Synthesis:** It serves as a building block for other complex molecules, such as 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate.[6][11]

Safety and Handling

(2-Chlorophenyl)(phenyl)methanone is classified as an irritant and may be harmful if swallowed.[12] Standard laboratory safety precautions should be observed when handling this

compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

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